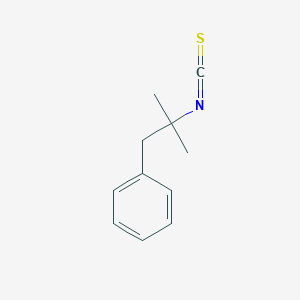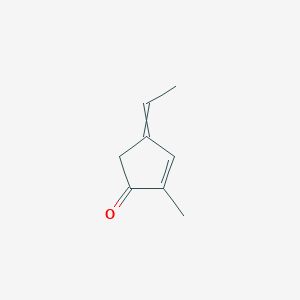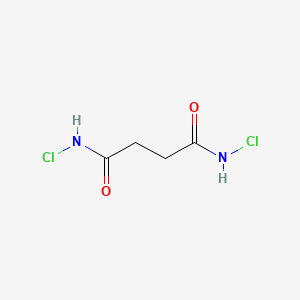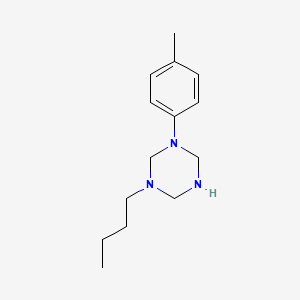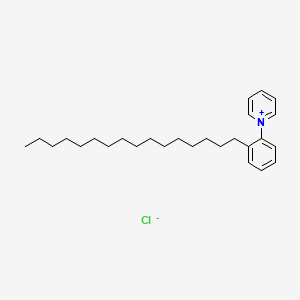
1-(2-Hexadecylphenyl)pyridin-1-ium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Hexadecylphenyl)pyridin-1-ium chloride is a chemical compound that belongs to the class of pyridinium salts. These salts are known for their diverse applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of a pyridinium ion, which is a positively charged nitrogen atom within a pyridine ring, and a chloride ion as the counterion.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hexadecylphenyl)pyridin-1-ium chloride typically involves the reaction of 2-hexadecylphenylamine with pyridine in the presence of an acid, such as hydrochloric acid. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of the chloride ion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include steps such as purification, crystallization, and drying to obtain the final product in a pure form. The use of automated reactors and advanced purification techniques ensures high yield and purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Hexadecylphenyl)pyridin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the pyridinium ion to a pyridine derivative.
Substitution: The compound can undergo substitution reactions where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions, amines, and thiols can replace the chloride ion under basic conditions.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of pyridine derivatives.
Substitution: Formation of various substituted pyridinium salts.
Aplicaciones Científicas De Investigación
1-(2-Hexadecylphenyl)pyridin-1-ium chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of biological membranes and as a probe for studying cellular processes.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the formulation of detergents and surfactants for its ability to interact with lipid membranes
Mecanismo De Acción
The mechanism of action of 1-(2-Hexadecylphenyl)pyridin-1-ium chloride involves its interaction with biological membranes. The compound can insert itself into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property makes it useful as an antimicrobial agent. Additionally, the pyridinium ion can interact with various molecular targets, including enzymes and receptors, modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
Cetylpyridinium chloride: A similar compound used as an antimicrobial agent in mouthwashes and throat lozenges.
Benzalkonium chloride: Another quaternary ammonium compound with antimicrobial properties used in disinfectants and antiseptics.
Uniqueness
1-(2-Hexadecylphenyl)pyridin-1-ium chloride is unique due to its specific structure, which allows it to interact with lipid membranes more effectively than some other pyridinium salts. Its long alkyl chain enhances its ability to integrate into lipid bilayers, making it particularly effective in disrupting membrane integrity .
Propiedades
Número CAS |
65572-95-4 |
|---|---|
Fórmula molecular |
C27H42ClN |
Peso molecular |
416.1 g/mol |
Nombre IUPAC |
1-(2-hexadecylphenyl)pyridin-1-ium;chloride |
InChI |
InChI=1S/C27H42N.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-21-26-22-17-18-23-27(26)28-24-19-15-20-25-28;/h15,17-20,22-25H,2-14,16,21H2,1H3;1H/q+1;/p-1 |
Clave InChI |
GHWJIIPPUGVWJN-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCCCCCC1=CC=CC=C1[N+]2=CC=CC=C2.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


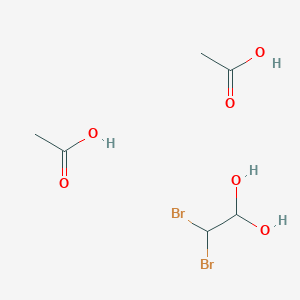
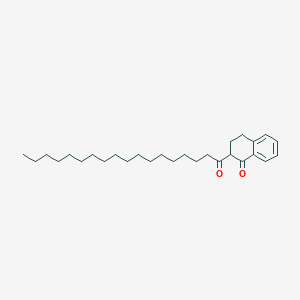
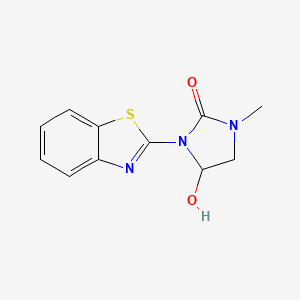
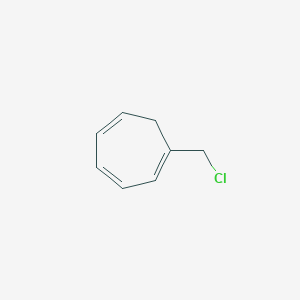
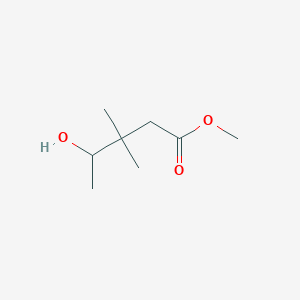
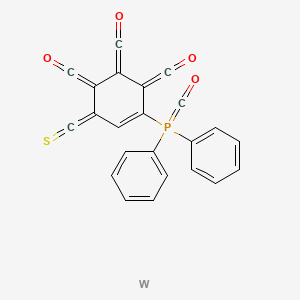
![4-[5-(5-Thiophen-2-ylthiophen-2-yl)thiophen-2-yl]pyrimidine](/img/structure/B14488569.png)


